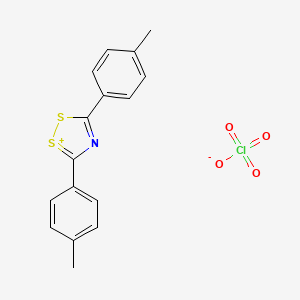
1-(Pentanoylamino)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pentanoylamino)pyridin-1-ium chloride is a pyridinium-based ionic liquid. Pyridinium ionic liquids are composed of pyridinium cations and inorganic or organic anions. These compounds have gained significant attention due to their unique properties, such as low melting points, low volatility, high thermal stability, and moderate solvation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two basic methods for the synthesis of pyridinium ionic liquids: direct synthesis and multistep synthesis. The one-step method involves synthesizing ionic liquids through acid-base neutralization reactions or quaternization reactions. When the direct method is challenging, a multistep synthesis method is employed .
Industrial Production Methods
Industrial production methods for pyridinium ionic liquids often involve large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-(Pentanoylamino)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium oxides, while substitution reactions can produce various substituted pyridinium derivatives .
Scientific Research Applications
1-(Pentanoylamino)pyridin-1-ium chloride has diverse applications in scientific research, including:
Chemistry: Used as a solvent and catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and as a component in ionic liquids
Mechanism of Action
The mechanism of action of 1-(Pentanoylamino)pyridin-1-ium chloride involves its interaction with molecular targets and pathways. The compound’s biological activity depends on its ability to interact with cellular membranes and proteins, influencing various biochemical pathways. The specific mechanism may vary depending on the application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyridin-1-ium chloride
- 1-(2-Methoxy-2-oxoethyl)pyridin-1-ium bromide
- 1-(2-Hexyloxy-2-oxoethyl)pyridin-1-ium chloride
Uniqueness
1-(Pentanoylamino)pyridin-1-ium chloride is unique due to its specific pentanoylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it suitable for specialized applications in various fields, including chemistry, biology, and industry .
Properties
CAS No. |
63172-88-3 |
|---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
N-pyridin-1-ium-1-ylpentanamide;chloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-2-3-7-10(13)11-12-8-5-4-6-9-12;/h4-6,8-9H,2-3,7H2,1H3;1H |
InChI Key |
VQMDZVJHLWZIGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N[N+]1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



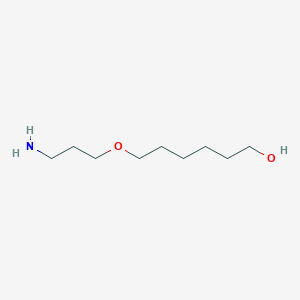
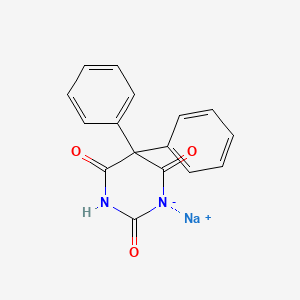
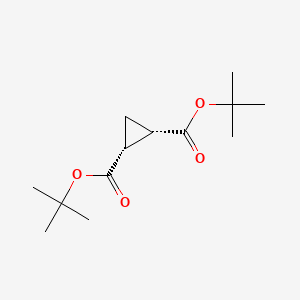
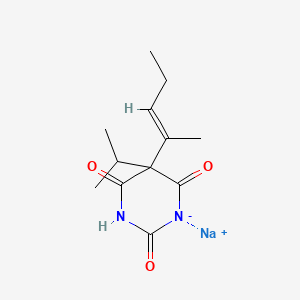
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
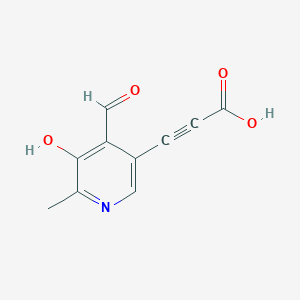

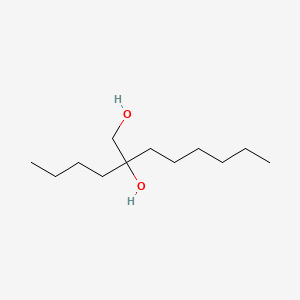
![Ethanol, 2-[(2,5-diethoxyphenyl)thio]-](/img/structure/B14505486.png)
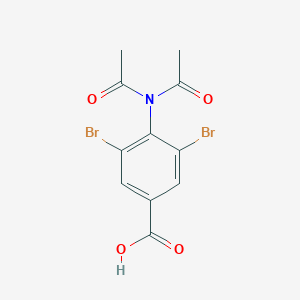
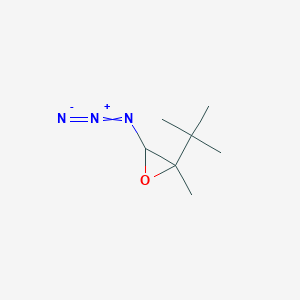
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
